molecular formula C21H36O5S B14577009 5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid CAS No. 61100-54-7

5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid

Cat. No.: B14577009
CAS No.: 61100-54-7
M. Wt: 400.6 g/mol
InChI Key: JNIUBQXTEUYPMP-UHFFFAOYSA-N
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Description

5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by a benzene ring substituted with a dodecyl group, a hydroxypropoxy group, and a sulfonic acid group. It is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid typically involves the sulfonation of dodecylbenzene followed by the introduction of the hydroxypropoxy group. The sulfonation is carried out using concentrated sulfuric acid or sulfur trioxide, which reacts with dodecylbenzene to form dodecylbenzene sulfonic acid. The hydroxypropoxy group is then introduced through a nucleophilic substitution reaction using propylene oxide under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where dodecylbenzene is continuously fed and reacted with sulfur trioxide. The resulting dodecylbenzene sulfonic acid is then reacted with propylene oxide in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid is widely used in scientific research due to its surfactant properties. It is employed in:

Mechanism of Action

The mechanism of action of 5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This is achieved through the formation of micelles, where the hydrophobic dodecyl chains are oriented inward, and the hydrophilic sulfonic acid groups are oriented outward .

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecyl benzene sulfonate
  • Dodecylbenzene sulfonic acid
  • Benzenesulfonic acid

Uniqueness

5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid is unique due to the presence of the hydroxypropoxy group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

CAS No.

61100-54-7

Molecular Formula

C21H36O5S

Molecular Weight

400.6 g/mol

IUPAC Name

5-dodecyl-2-(2-hydroxypropoxy)benzenesulfonic acid

InChI

InChI=1S/C21H36O5S/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20(26-17-18(2)22)21(16-19)27(23,24)25/h14-16,18,22H,3-13,17H2,1-2H3,(H,23,24,25)

InChI Key

JNIUBQXTEUYPMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)OCC(C)O)S(=O)(=O)O

Origin of Product

United States

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